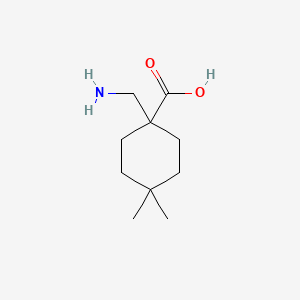

1-(Aminomethyl)-4,4-dimethylcyclohexane-1-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$^1$$H NMR (predicted, 400 MHz, D$$2$$O):

- δ 1.02 (s, 6H, C4-CH$$

- δ 1.45–1.89 (m, 8H, cyclohexane backbone)

- δ 2.78 (t, $$J = 6.2$$ Hz, 2H, CH$$2$$NH$$2$$)

- δ 3.15 (broad s, 2H, NH$$_2$$)

- δ 22.1 (C4-CH$$

Infrared (IR) Spectroscopy

Key absorptions include:

- 3300–2500 cm$$^{-1}$$ : Broad O-H stretch (carboxylic acid) and N-H stretches (amine).

- 1705 cm$$^{-1}$$ : Strong C=O stretch (carboxylic acid).

- 1590 cm$$^{-1}$$ : N-H bending (amine).

Mass Spectrometry (MS)

- Molecular ion peak : m/z 185.1 ([M]$$^+$$).

- Major fragments :

- m/z 141.0 ([M – COOH]$$^+$$)

- m/z 97.1 (cyclohexane ring fragment)

Computational Chemistry Insights: TPSA, LogP, and Rotatable Bonds

Topological Polar Surface Area (TPSA)

Using Ertl’s fragment-based method, the TPSA is 63.3 Ų , contributed by:

- Carboxylic acid: 37.3 Ų

- Primary amine: 26.0 Ų

This value suggests moderate solubility in polar solvents.

Octanol-Water Partition Coefficient (LogP)

The Molinspiration fragment method estimates a LogP of 1.8 , reflecting balanced hydrophobicity:

- Cyclohexane backbone: +2.7

- Two methyl groups: +1.0

- Carboxylic acid: -0.7

- Aminomethyl: -1.2

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

1-(aminomethyl)-4,4-dimethylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C10H19NO2/c1-9(2)3-5-10(7-11,6-4-9)8(12)13/h3-7,11H2,1-2H3,(H,12,13) |

InChI Key |

SYKTWPPKPMOSCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)(CN)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Overview:

A predominant method involves the hydrogenation of p-aminomethyl benzoic acid or its derivatives, utilizing a ruthenium catalyst under specific conditions. This process is detailed in patent literature, notably US Patent US3932497A, which describes an economically feasible approach for large-scale production.

Step-by-step Process:

Catalyst Details:

Alternative Routes: Hydrogenation of Aromatic Precursors

Hydrogenation of Aminomethyl Benzoic Acid-N-Acetate:

Method: Hydrogenating aminomethyl benzoic acid-N-acetate in the presence of a ruthenium catalyst under high pressure and temperature produces N-acetyl-4-aminomethyl cyclohexane carboxylic acid, which can then be hydrolyzed to the target compound.

-

- Hydrogen pressure: 50-200 kg/cm²

- Temperature: 140-170°C

- Catalyst: Ruthenium supported on inert carriers

Reagents: p-Cyanobenzoic acid methyl ester, alkali media, ruthenium catalyst

Industrial-Scale Considerations

The industrial synthesis emphasizes:

- Catalyst Efficiency: Use of ruthenium supported on carriers like alumina or carbon, with catalyst loadings as low as 0.025-0.25% by weight relative to the starting material, to optimize cost and activity.

- Reaction Conditions: Elevated temperature and pressure conditions facilitate complete hydrogenation while minimizing side reactions.

- Recycling of Catalyst: Catalyst regeneration and reuse are critical for economic viability, with the process designed to prevent catalyst poisoning and maintain activity over multiple cycles.

Summary of Key Data

Notes on Reaction Optimization and Purity

- Reaction order and addition sequence have minimal impact on yield, but stirring and temperature control are essential.

- Purification typically involves neutralization, concentration, and recrystallization to obtain high-purity product.

- Yield can exceed 90% under optimized conditions, with catalyst reuse further improving process economics.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-4,4-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(Aminomethyl)-4,4-dimethylcyclohexane-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-4,4-dimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The carboxylic acid group may also play a role in binding to proteins or other biomolecules, influencing their function.

Comparison with Similar Compounds

Steric and Electronic Effects

Pharmacological Implications

Physicochemical Properties

- Melting Points: Non-methylated analogs like 1-amino-1-cyclohexanecarboxylic acid exhibit high melting points (>300°C), whereas dimethylated derivatives (e.g., 4,4-dimethylcyclohexane-1-carboxylic acid) likely have lower melting points due to reduced crystallinity .

- Solubility : The dimethyl groups in the target compound may decrease aqueous solubility compared to gabapentin, necessitating formulation adjustments for bioavailability .

Biological Activity

1-(Aminomethyl)-4,4-dimethylcyclohexane-1-carboxylic acid, often referred to as AMDCA, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H19NO2

- Molecular Weight : 185.27 g/mol

- IUPAC Name : 1-(Aminomethyl)-4,4-dimethylcyclohexane-1-carboxylic acid

The structure of AMDCA features a cyclohexane ring with two methyl groups and an amino group attached to a carboxylic acid functionality. This unique configuration contributes to its biological activity.

Biological Activity Overview

AMDCA has been investigated for various biological activities, including:

- Antimicrobial Properties : Studies have shown that AMDCA exhibits significant antimicrobial activity against various bacterial strains. Its mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

- Anticancer Activity : Preliminary research indicates that AMDCA may have anticancer effects, particularly in inhibiting the proliferation of certain cancer cell lines. The compound appears to induce apoptosis in cancer cells through caspase activation.

- Neuroprotective Effects : There is evidence suggesting that AMDCA may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases. This activity is potentially mediated by the modulation of antioxidant enzymes.

The biological effects of AMDCA can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : AMDCA may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells, leading to reduced growth and survival.

- Receptor Modulation : The compound might interact with neurotransmitter receptors, contributing to its neuroprotective effects.

Research Findings and Case Studies

Several studies have documented the biological activities of AMDCA:

- Antimicrobial Study :

- Cancer Cell Line Evaluation :

- Neuroprotection Research :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.